5-Bromobenzo[B]thiophene-3-carboxylic acid
Overview
Description
5-Bromobenzo[B]thiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrO2S It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the 5-position and a carboxylic acid group is attached at the 3-position
Mechanism of Action
Pharmacokinetics
It is known that the compound is solid at room temperature , which could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 5-Bromobenzo[B]thiophene-3-carboxylic acid, it is recommended to keep it in a dark place, sealed, and at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
5-Bromobenzo[B]thiophene-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in reactions involving thiophene derivatives, which are known for their biological activities. The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in protein synthesis, affecting various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s ability to bind to active sites of enzymes can lead to inhibition or activation, thereby modulating biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation in specific tissues can influence its effects, making it essential to understand its transport dynamics for effective application in research .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance or inhibit its biochemical interactions, influencing overall cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[B]thiophene-3-carboxylic acid typically involves the bromination of benzo[b]thiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or borane in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 5-substituted benzo[b]thiophene-3-carboxylic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-bromobenzo[b]thiophene-3-methanol or 5-bromobenzo[b]thiophene-3-aldehyde.
Scientific Research Applications
5-Bromobenzo[B]thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Benzo[B]thiophene-3-carboxylic acid: Lacks the bromine substitution, which may affect its reactivity and binding properties.
5-Chlorobenzo[B]thiophene-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.
5-Iodobenzo[B]thiophene-3-carboxylic acid: Contains an iodine atom, making it more reactive in certain substitution reactions compared to the bromine derivative.
Uniqueness: 5-Bromobenzo[B]thiophene-3-carboxylic acid is unique due to the presence of the bromine atom, which provides distinct reactivity patterns and potential for selective functionalization. The combination of the thiophene ring and carboxylic acid group also contributes to its versatility in various chemical transformations and applications.
Properties
IUPAC Name |
5-bromo-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQBOPASRUUSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347397 | |
Record name | 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-24-5 | |
Record name | 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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